

Discovery and history of deamino-NAD in biochemical research.

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Deamino-NAD: A Lynchpin in NAD+ Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deamino-nicotinamide adenine dinucleotide (**deamino-NAD**), also known as nicotinic acid adenine dinucleotide (NaAD), is a pivotal intermediate in the Preiss-Handler pathway, one of the key routes for the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+). While often overshadowed by its well-known successor, NAD+, and its signaling-active counterpart, nicotinic acid adenine dinucleotide phosphate (NAADP), **deamino-NAD** holds a critical position in cellular metabolism. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and analytical methodologies related to **deamino-NAD**, tailored for researchers and professionals in the life sciences.

Discovery and History

The discovery of **deamino-NAD** is intrinsically linked to the elucidation of the NAD+ biosynthetic pathways. While NAD+ itself was discovered in the early 20th century by Arthur Harden and William John Young, the specific intermediates of its synthesis were unraveled over several decades.[1][2]



The pivotal work of Jack Preiss and Philip Handler in 1958 led to the characterization of the pathway that converts nicotinic acid (NA) to NAD+.[3] This series of enzymatic reactions, now known as the Preiss-Handler pathway, identified **deamino-NAD** (then referred to as nicotinic acid adenine dinucleotide) as a key intermediate.[3] Their research demonstrated that nicotinic acid is first converted to nicotinic acid mononucleotide (NaMN), which is then adenylated to form **deamino-NAD**.[3] Subsequently, **deamino-NAD** is amidated to yield the final product, NAD+.

Earlier research in the 1940s by Arthur Kornberg on NAD+ biosynthetic enzymes laid the groundwork for these discoveries by being the first to detect an enzyme involved in the biosynthetic pathway.

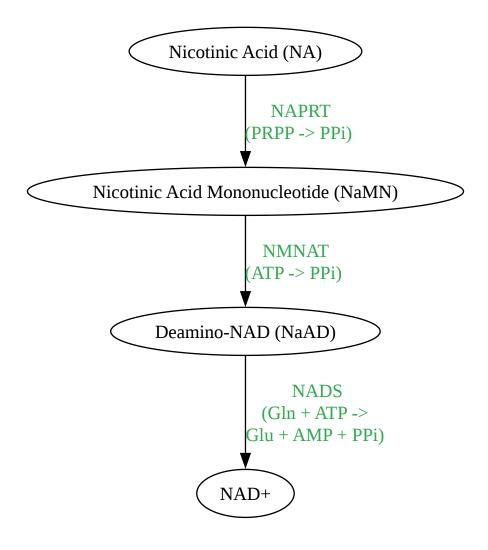
Biochemical Properties and Synthesis

Deamino-NAD is a dinucleotide composed of a nicotinic acid mononucleotide (NaMN) and an adenosine monophosphate (AMP) moiety, linked by a pyrophosphate bridge. It serves as the direct precursor to NAD+ in the Preiss-Handler pathway.

The synthesis and subsequent conversion of **deamino-NAD** are catalyzed by two key enzymes:

- Nicotinate Mononucleotide Adenylyltransferase (NMNAT): This enzyme catalyzes the
 formation of deamino-NAD from NaMN and ATP. There are three isoforms of NMNAT in
 mammals (NMNAT1, NMNAT2, and NMNAT3), each with distinct subcellular localizations
 (nucleus, Golgi/cytoplasm, and mitochondria, respectively).
- NAD+ Synthetase (NADS): This enzyme catalyzes the final step of the Preiss-Handler
 pathway, the ATP-dependent amidation of the nicotinic acid carboxyl group of deamino-NAD
 to form the nicotinamide group of NAD+. Glutamine or ammonia can serve as the nitrogen
 donor for this reaction.





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Quantitative Data

Quantitative data on the cellular concentrations of **deamino-NAD** are limited, as it is a transient intermediate. However, studies have shown that its levels can accumulate in tissues with low NAD+ synthetase (NADS) activity, such as the lung and skeletal muscle. This suggests that the final amidation step can be a rate-limiting factor in NAD+ synthesis in certain tissues.

Table 1: Kinetic Parameters of Enzymes Involved in **Deamino-NAD** Metabolism



Enzyme	Substrate	Km (μM)	Source
Nicotinate Mononucleotide Adenylyltransferase 1 (Human)	NaMN	~43	
Nicotinate Mononucleotide Adenylyltransferase 2 (Human)	NaMN	~16	
Nicotinate Mononucleotide Adenylyltransferase 3 (Human)	NaMN	~16	_
NAD+ Synthetase (Thermotoga maritima)	Deamino-NAD	Not specified	-

Note: Kinetic parameters can vary depending on the specific isoform, species, and experimental conditions.

Role in Signaling Pathways

While the primary recognized role of **deamino-NAD** is as a precursor in NAD+ biosynthesis, its structural similarity to other signaling molecules warrants consideration of a direct signaling function. However, current research has not yet established a definitive signaling role for **deamino-NAD** itself.

In contrast, its phosphorylated derivative, nicotinic acid adenine dinucleotide phosphate (NAADP), is a potent intracellular second messenger that mobilizes calcium from acidic organelles. The discovery of NAADP's signaling properties has spurred interest in the potential for other NAD+ metabolites to have signaling functions.

There is currently no direct evidence to suggest that **deamino-NAD** interacts with or modulates the activity of major NAD+-consuming enzymes such as PARPs, sirtuins, or CD38. These



enzymes typically utilize NAD+ as a substrate for their catalytic activities.

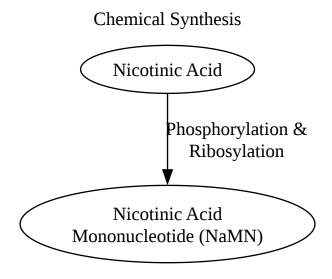
Experimental Protocols Chemical Synthesis of Deamino-NAD (Nicotinic Acid Adenine Dinucleotide)

A chemoenzymatic approach can be employed for the synthesis of **deamino-NAD**. This typically involves the chemical synthesis of nicotinic acid mononucleotide (NaMN) followed by an enzymatic conversion to **deamino-NAD**.

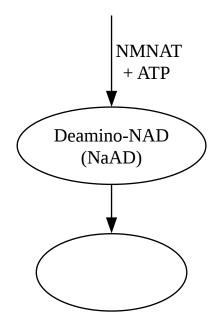
Protocol Outline:

- Synthesis of Nicotinic Acid Mononucleotide (NaMN): This can be achieved through various organic synthesis routes, often starting from nicotinic acid and involving phosphorylation and ribosylation steps.
- Enzymatic Conversion to Deamino-NAD:
 - Enzyme: Purified Nicotinate Mononucleotide Adenylyltransferase (NMNAT).
 - Reaction Mixture:
 - Nicotinic Acid Mononucleotide (NaMN)
 - Adenosine Triphosphate (ATP)
 - MgCl₂
 - Buffer (e.g., Tris-HCl, pH 7.5)
 - Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by HPLC.
 - Purification: The resulting deamino-NAD can be purified using techniques such as ionexchange chromatography or reversed-phase HPLC.





Enzymatic Conversion



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Quantification of Deamino-NAD by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of **deamino-NAD** in biological samples.



Protocol Outline:

- Sample Preparation (Acid Extraction):
 - Homogenize tissue or cell pellets in a cold acidic solution (e.g., 0.5 M perchloric acid) to precipitate proteins and stabilize the nucleotides.
 - Centrifuge to pellet the protein precipitate.
 - Neutralize the supernatant with a potassium carbonate solution.
 - Centrifuge to remove the potassium perchlorate precipitate. The supernatant contains the nucleotide extract.

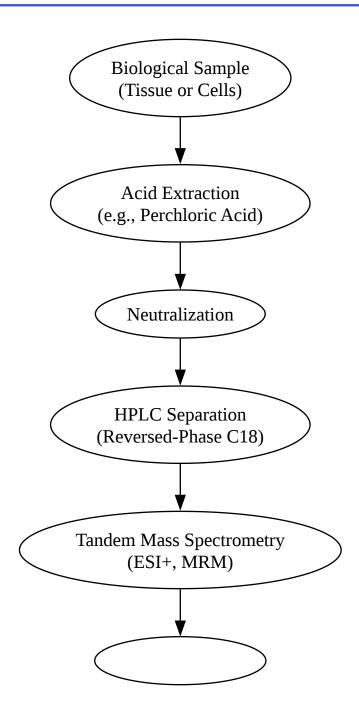
HPLC Separation:

- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

MS/MS Detection:

- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the m/z of deamino-NAD) and a specific product ion are monitored.





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Enzymatic Assay for NAD+ Synthetase Activity

The activity of NAD+ synthetase can be determined by measuring the rate of NAD+ formation from **deamino-NAD**.

Protocol Outline:



- Reaction Mixture:
 - Deamino-NAD (substrate)
 - ATP
 - Glutamine or NH₄Cl (nitrogen source)
 - MgCl₂
 - Buffer (e.g., HEPES or Tris-HCl, pH 8.0)
 - Enzyme source (purified NADS or cell/tissue lysate)
- Incubation: Incubate the reaction mixture at 37°C.
- Detection of NAD+: The formation of NAD+ can be monitored using a coupled enzymatic assay.
 - Add alcohol dehydrogenase and ethanol to the reaction.
 - The alcohol dehydrogenase will use the newly formed NAD+ to oxidize ethanol to acetaldehyde, with the concomitant reduction of NAD+ to NADH.
 - The increase in NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
- Calculation: The rate of NAD+ synthesis is calculated from the rate of change in absorbance at 340 nm using the molar extinction coefficient of NADH.

Conclusion

Deamino-NAD, or nicotinic acid adenine dinucleotide, is a crucial but often overlooked intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. Its discovery was a key step in understanding how cells synthesize the vital coenzyme NAD+. While its primary role appears to be that of a metabolic precursor, the potential for direct signaling functions, though currently unsubstantiated, remains an area for future investigation. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in further exploring the



NAD metabolism could provide new insights into the regulation of cellular NAD+ pools and may reveal novel targets for therapeutic intervention in diseases associated with altered NAD+ homeostasis.

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